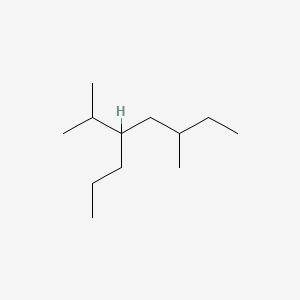
3-Methyl-5-(propan-2-yl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(propan-2-yl)octane is an organic compound classified as an alkane. Alkanes are hydrocarbons with single bonds between carbon atoms, making them saturated hydrocarbons. This compound is a branched alkane with a molecular formula of C12H26. It is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference compound in various chemical analyses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(propan-2-yl)octane can be achieved through several methods, including:
Alkylation of Alkanes: One common method involves the alkylation of octane with isopropyl chloride in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism.
Hydrogenation of Alkenes: Another method involves the hydrogenation of 3-Methyl-5-(propan-2-yl)octene using a palladium catalyst under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(propan-2-yl)octane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for alkanes, but they can be hydrogenated to form simpler alkanes.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Chlorine gas (Cl2) under UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
3-Methyl-5-(propan-2-yl)octane has several scientific research applications, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(propan-2-yl)octane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under normal conditions but can undergo reactions under specific conditions, such as oxidation or halogenation. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylheptane
- 5-Methyl-2-propyloctane
- 2,2,4-Trimethylpentane
Comparison
3-Methyl-5-(propan-2-yl)octane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to similar compounds, it may have different boiling points, solubility, and reactivity. For example, 2,2,4-Trimethylpentane (isooctane) is known for its high octane rating and is used as a standard in fuel performance testing, whereas this compound is more commonly used in organic synthesis and analytical chemistry.
Properties
CAS No. |
62183-89-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yloctane |
InChI |
InChI=1S/C12H26/c1-6-8-12(10(3)4)9-11(5)7-2/h10-12H,6-9H2,1-5H3 |
InChI Key |
VEJPAYNPRZYJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)CC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















